Ethyl 2-(1-amino-3-methylcyclopentyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-amino-3-methylcyclopentyl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclopentane, featuring an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-amino-3-methylcyclopentyl)acetate typically involves the esterification of 2-(1-amino-3-methylcyclopentyl)acetic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid, which facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. Microwave-assisted esterification is another method that has been explored for its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-amino-3-methylcyclopentyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reducing the ester group.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 2-(1-amino-3-methylcyclopentyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl 2-(1-amino-3-methylcyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the amino group.
Methyl 2-(1-amino-3-methylcyclopentyl)acetate: A methyl ester analog with similar properties.
2-(1-amino-3-methylcyclopentyl)acetic acid: The acid form of the compound.
Uniqueness
This compound is unique due to the presence of both an amino group and an ester functional group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-(1-amino-3-methylcyclopentyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-9(12)7-10(11)5-4-8(2)6-10/h8H,3-7,11H2,1-2H3 |
InChI Key |
WFALGSQHPVZDQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCC(C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.